REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])=[CH:4][CH:3]=1.B(F)(F)F.CC[O:21]CC.[OH-].[Na+].OO.C([O-])([O-])=O.[K+].[K+]>[BH4-].[Na+].COCCOCCOC.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:21])=[CH:6][CH:7]=1 |f:1.2,3.4,6.7.8,9.10|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCC=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solvent was decanted
|
Type
|
WASH
|
Details
|
The K2CO3 was washed with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
removed most of the remaining diglyme
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (light petroleum:diethyl ether 2:1)
|
Type
|
CUSTOM
|
Details
|
to give a clear oil which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |